2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
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Description
Scientific Research Applications
Structural and Spectroscopic Analysis
Research on 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide includes detailed structural analysis through Density Functional Theory (DFT) approaches, exploring its conformational studies, spectroscopic profiling (FT-IR, FT-Raman, NMR, UV), and molecular docking studies. A study by Aayisha et al. (2019) highlights the compound's structural, electrical, chemical, and biological activities, providing insights into its binding properties and Glutathione thiolesterase inhibition. This research underscores the compound's versatility in binding proteins, suggesting potential applications in biological systems (Aayisha et al., 2019).
Chemical Synthesis and Derivatives
Another dimension of research on this compound involves its chemical synthesis and the development of derivatives. Mazik and Zieliński (1996) demonstrated the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the compound's chemical versatility and potential as a precursor for various chemical reactions (Mazik & Zieliński, 1996). This aspect of research highlights the compound's applicability in creating new molecules with potential for varied applications.
Herbicidal Activity
Furthermore, the compound has been explored for its herbicidal activity. Liu et al. (2008) synthesized a derivative that exhibited significant herbicidal activity, suggesting its potential in agricultural applications (Liu et al., 2008). This line of research indicates the compound's utility in developing new herbicides.
Molecular Structure Investigation
In-depth molecular structure investigation through quantum chemical calculations has been carried out on related molecules, providing insights into the compound's behavior and interactions at the molecular level. Studies such as those by Mansour and Ghani (2013) on related sulfamethazine Schiff-base compounds explore the hydrogen-bond effect, spectroscopic properties, and molecular structure, contributing to our understanding of such compounds' chemical and physical properties (Mansour & Ghani, 2013).
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGVRIUOWZAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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